Methyl 2-oxo-3-quinuclidinecarboxylate
Overview
Description
Methyl 2-oxo-3-quinuclidinecarboxylate is a chemical compound with the molecular formula C9H13NO3 It is a derivative of quinuclidine, a bicyclic amine that is commonly used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-3-quinuclidinecarboxylate typically involves the reaction of quinuclidine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-quinuclidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidine derivatives with higher oxidation states.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinuclidine derivatives, which can have different functional groups attached to the quinuclidine core. These derivatives can be further modified to enhance their properties for specific applications.
Scientific Research Applications
Methyl 2-oxo-3-quinuclidinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-quinuclidinecarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-oxo-3-quinuclidinecarboxylate can be compared with other quinuclidine derivatives, such as:
Quinuclidine: The parent compound, which has a simpler structure and different reactivity.
Quinuclidine N-oxide: A derivative with an additional oxygen atom, which alters its chemical properties.
Quinuclidine carboxylate: A similar compound with a carboxylate group instead of an ester group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications in scientific research.
Properties
IUPAC Name |
methyl 2-oxo-1-azabicyclo[2.2.2]octane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-6-2-4-10(5-3-6)8(7)11/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFALJOGPCIHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCN(C1=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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